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Compound of Interest

Compound Name: 4-Chloro-7-methylquinoline

Cat. No.: B1366949 Get Quote

Introduction: The Quinoline Scaffold and the
Significance of 4-Chloro-7-methylquinoline
The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the

structural backbone of a multitude of therapeutic agents with diverse biological activities,

including anticancer and antimalarial properties.[1] The strategic functionalization of this

heterocyclic system allows for the fine-tuning of molecular properties to achieve desired

pharmacological effects. Within this class, halo-substituted quinolines are of paramount

importance as they provide reactive handles for molecular elaboration through various cross-

coupling and nucleophilic substitution reactions.[1]

4-Chloro-7-methylquinoline, in particular, emerges as a valuable and versatile building block.

Its structure, featuring a reactive chlorine atom at the 4-position, makes it an ideal precursor for

the synthesis of 4-aminoquinoline derivatives, a class of compounds renowned for their potent

antimalarial activity.[2][3] This guide provides an in-depth technical overview of 4-Chloro-7-
methylquinoline, from its fundamental properties and synthesis to its critical applications in

drug discovery, grounded in the principles of mechanistic causality and validated experimental

design.

Core Properties and Chemical Identity
A precise understanding of a compound's physical and chemical properties is the foundation of

its effective application in synthesis and development.
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Chemical Identifiers and Molecular Data
The fundamental identifiers for 4-Chloro-7-methylquinoline are summarized below, providing

a clear reference for sourcing, registration, and computational modeling.

Identifier Value Source(s)

CAS Number 63136-61-8 [2][4][5][6]

IUPAC Name 4-chloro-7-methylquinoline [2][7]

Molecular Formula C₁₀H₈ClN [2][4][8]

Molecular Weight 177.63 g/mol [2][4]

InChI Key
SLBWENCMEQRYEG-

UHFFFAOYSA-N
[2][4]

Canonical SMILES Cc1ccc2c(Cl)ccnc2c1 [4][8]

Physicochemical Properties
The physical state and solubility characteristics of 4-Chloro-7-methylquinoline dictate its

handling, reaction conditions, and purification strategies.

Property Value Source(s)

Physical Form Solid [4]

Boiling Point 275.6 °C at 760 mmHg [2]

Density 1.225 g/cm³ [2]

Synthesis of 4-Chloro-7-methylquinoline: A
Mechanistic Approach
The construction of the 4-Chloro-7-methylquinoline scaffold is typically achieved through a

multi-step process that leverages classic heterocyclic chemistry principles. A common and

reliable route is a variation of the Gould-Jacobs reaction, followed by chlorination. This

approach provides a logical and scalable pathway to the target molecule.
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Synthetic Workflow Diagram
The overall synthetic strategy can be visualized as a two-stage process: first, the construction

of the quinolin-4-ol core, and second, the conversion of the hydroxyl group to the target chloro

group.

Step 1: Gould-Jacobs Reaction

Step 2: Chlorination
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Condensation Intermediate

Heat (Condensation)

Diethyl (ethoxymethylene)malonate
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Heat (Cyclization)

4-Chloro-7-methylquinoline

POCl₃ (Reflux)

Click to download full resolution via product page

Caption: Synthetic pathway for 4-Chloro-7-methylquinoline.

Step 1: Synthesis of 7-Methylquinolin-4-ol (Gould-
Jacobs Reaction)
The Gould-Jacobs reaction is a powerful method for synthesizing quinolines. It involves the

condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEM), followed by a
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thermal cyclization.

Causality: m-Toluidine is selected as the starting aniline to introduce the required methyl

group at what will become the 7-position of the quinoline ring. The reaction with DEEM

proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of

DEEM, followed by the elimination of ethanol. The subsequent thermal cyclization is an

intramolecular electrophilic aromatic substitution, where the newly formed side chain attacks

the ortho-position of the aniline ring to form the heterocyclic core. High temperatures are

necessary to drive this cyclization and the subsequent tautomerization to the stable quinolin-

4-ol form.

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser, combine m-toluidine (1.0 eq.) and

diethyl (ethoxymethylene)malonate (1.05 eq.).

Heat the mixture with stirring to 130-140 °C for 2 hours. Ethanol, a byproduct of the

condensation, will distill off.

For the cyclization step, transfer the reaction mixture to a high-boiling point solvent such as

Dowtherm A.

Heat the solution to reflux (approx. 250 °C) for 30-60 minutes. Monitor the reaction's

completion using Thin Layer Chromatography (TLC).

Cool the reaction mixture and dilute it with petroleum ether. The product, 7-methylquinolin-4-

ol, will precipitate as a solid.

Collect the solid by filtration, wash with ether, and dry under vacuum. The crude product can

often be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-7-methylquinoline
(Chlorination)
The conversion of the 4-hydroxy group to a 4-chloro group is a critical activation step. This is

typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
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Causality: The hydroxyl group at the 4-position of the quinoline is a poor leaving group.

Phosphorus oxychloride serves as both the reagent and solvent, converting the hydroxyl into

a good leaving group (a dichlorophosphate ester intermediate). A subsequent SₙAr-type

reaction, where a chloride ion (from POCl₃) attacks the C4 position, displaces the phosphate

group, yielding the desired 4-chloro derivative. Refluxing is required to provide the necessary

activation energy for this transformation. The workup with ice is a critical safety step to

quench the highly reactive excess POCl₃ in a controlled manner.

Experimental Protocol:

Caution: This reaction should be performed in a well-ventilated fume hood, as POCl₃ is

corrosive and reacts violently with water.

Carefully add 7-methylquinolin-4-ol (1.0 eq.) in portions to an excess of phosphorus

oxychloride (5-10 eq.) with stirring.

Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, monitoring by TLC

until the starting material is consumed.

After completion, cool the reaction mixture to room temperature.

In a separate large beaker, prepare a mixture of crushed ice and water.

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous

stirring. This is a highly exothermic process.

Neutralize the acidic solution by the slow addition of a base, such as concentrated

ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is ~7-8.

The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with

water, and dry under vacuum.

Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for

further purification.

Key Reactions and Applications in Drug Discovery
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The synthetic utility of 4-Chloro-7-methylquinoline lies in the high reactivity of its C4-chloro

substituent towards nucleophilic displacement.

Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 4-position is activated towards nucleophilic attack by the electron-

withdrawing effect of the ring nitrogen. This makes it an excellent electrophilic partner for a

wide range of nucleophiles, most notably amines, to form 4-aminoquinoline derivatives.

Workflow for Library Synthesis

4-Chloro-7-methylquinoline

4-Substituted-7-methylquinoline
(e.g., 4-Aminoquinoline Derivative)

SₙAr Reaction

Nucleophile
(e.g., R-NH₂)

Library of Bioactive Candidates

Screening

Click to download full resolution via product page

Caption: General workflow for synthesizing bioactive libraries.

This reaction is the cornerstone of synthesizing analogues of famous antimalarial drugs like

Chloroquine.[2][3][9] By varying the amine nucleophile, a large library of compounds can be

generated for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a 4-Amino-7-methylquinoline Derivative

In a sealed reaction vial, dissolve 4-Chloro-7-methylquinoline (1.0 eq.) in a suitable solvent

such as ethanol, isopropanol, or N-methyl-2-pyrrolidone (NMP).
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Add the desired primary or secondary amine (1.1-1.5 eq.).

An acid catalyst (e.g., HCl) or a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

may be added to facilitate the reaction, depending on the amine's reactivity.

Seal the vial and heat the mixture to 80-120 °C for 6-24 hours. Monitor the reaction by TLC

or LC-MS.

Upon completion, cool the reaction to room temperature.

If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent

under reduced pressure.

Purify the crude product using column chromatography or recrystallization to yield the pure

4-amino-7-methylquinoline derivative.

Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling reactive chemical

intermediates.

Hazard Identification
4-Chloro-7-methylquinoline is classified as a hazardous substance. The key GHS

classifications are summarized below.

Hazard Class Code Description Source(s)

Acute Toxicity, Oral H302 Harmful if swallowed [4]

Serious Eye Damage H318
Causes serious eye

damage
[4]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid

inhalation of dust or vapors.
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Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves

(e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10]

Handling Practices: Avoid creating dust. Wash hands thoroughly after handling.[4] Avoid

contact with skin, eyes, and clothing.

Storage
Conditions: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly

closed to prevent moisture absorption, which could lead to slow hydrolysis of the chloro

group.

Incompatibilities: Keep away from strong oxidizing agents and strong acids/bases.

Conclusion
4-Chloro-7-methylquinoline is a strategically important intermediate in modern medicinal

chemistry. Its well-defined synthesis and the predictable reactivity of its 4-chloro position make

it an invaluable tool for researchers and drug development professionals. The ability to readily

generate diverse libraries of 4-aminoquinoline derivatives provides a robust platform for

discovering and optimizing lead compounds, particularly in the pursuit of new antimalarial and

anticancer agents. A thorough understanding of its properties, synthesis, and handling ensures

its safe and effective use in advancing pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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